Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- Methyl 4,4-dimethyl-3-oxovalerate
- Methyl 2-oxo-2-phenylacetate
Uniqueness
Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2',2'-dimethyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-oxane]-9-carboxylate |
InChI |
InChI=1S/C17H19N5O4/c1-16(2)9-17(6-7-26-16)15-19-20-21-22(15)12-8-10(14(24)25-3)4-5-11(12)13(23)18-17/h4-5,8H,6-7,9H2,1-3H3,(H,18,23) |
InChI Key |
YSOMEMAEJDPKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C3=NN=NN3C4=C(C=CC(=C4)C(=O)OC)C(=O)N2)C |
Origin of Product |
United States |
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